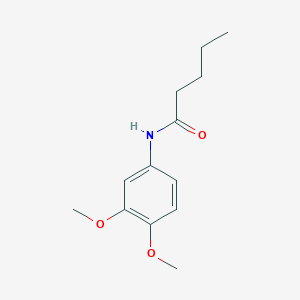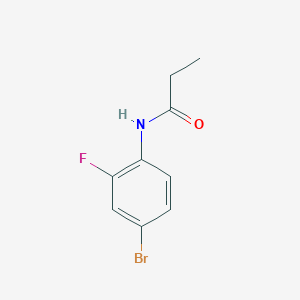
N-(2-ethylhexyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylhexyl)-2-phenoxyacetamide, also known as DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Army to protect soldiers from insect-borne diseases. Since then, DEET has become a popular insect repellent for civilian use.
Wirkmechanismus
The mechanism of action of N-(2-ethylhexyl)-2-phenoxyacetamide is not fully understood. It is believed that N-(2-ethylhexyl)-2-phenoxyacetamide works by interfering with the insect's ability to detect the presence of humans or animals. N-(2-ethylhexyl)-2-phenoxyacetamide may also act as an irritant to the insect's antennae, causing it to fly away.
Biochemical and Physiological Effects:
N-(2-ethylhexyl)-2-phenoxyacetamide has been shown to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. N-(2-ethylhexyl)-2-phenoxyacetamide has also been shown to have neurotoxic effects in animals. In humans, N-(2-ethylhexyl)-2-phenoxyacetamide is metabolized into several metabolites, which are excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-ethylhexyl)-2-phenoxyacetamide is a widely used insect repellent and is readily available. It is also relatively inexpensive. However, N-(2-ethylhexyl)-2-phenoxyacetamide has some limitations for lab experiments. For example, N-(2-ethylhexyl)-2-phenoxyacetamide can be difficult to work with due to its high volatility and low solubility in water. N-(2-ethylhexyl)-2-phenoxyacetamide can also interfere with some laboratory assays, such as enzyme-linked immunosorbent assays (ELISAs).
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylhexyl)-2-phenoxyacetamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than N-(2-ethylhexyl)-2-phenoxyacetamide. Another area of research is the study of the ecological effects of N-(2-ethylhexyl)-2-phenoxyacetamide on non-target organisms, such as birds and fish. Finally, the mechanism of action of N-(2-ethylhexyl)-2-phenoxyacetamide needs to be further elucidated to better understand how it works as an insect repellent.
Conclusion:
N-(2-ethylhexyl)-2-phenoxyacetamide is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects and is used in the study of insect behavior and physiology. N-(2-ethylhexyl)-2-phenoxyacetamide has low toxicity in humans but can cause skin irritation and allergic reactions. N-(2-ethylhexyl)-2-phenoxyacetamide has some limitations for lab experiments, but it is readily available and relatively inexpensive. There are several future directions for the study of N-(2-ethylhexyl)-2-phenoxyacetamide, including the development of new insect repellents and the study of its ecological effects on non-target organisms.
Synthesemethoden
N-(2-ethylhexyl)-2-phenoxyacetamide can be synthesized through a two-step process. The first step involves the reaction of 2-phenoxyacetic acid with 2-ethylhexanol in the presence of a catalyst, such as sulfuric acid, to form 2-phenoxyacetate ester. The second step involves the reaction of 2-phenoxyacetate ester with thionyl chloride in the presence of a base, such as pyridine, to form N-(2-ethylhexyl)-2-phenoxyacetamide.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylhexyl)-2-phenoxyacetamide has been extensively studied for its insect-repelling properties. It is effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(2-ethylhexyl)-2-phenoxyacetamide is also used in the study of insect behavior and physiology. For example, N-(2-ethylhexyl)-2-phenoxyacetamide has been used to study the olfactory system of mosquitoes and the effects of insecticides on insect behavior.
Eigenschaften
Molekularformel |
C16H25NO2 |
|---|---|
Molekulargewicht |
263.37 g/mol |
IUPAC-Name |
N-(2-ethylhexyl)-2-phenoxyacetamide |
InChI |
InChI=1S/C16H25NO2/c1-3-5-9-14(4-2)12-17-16(18)13-19-15-10-7-6-8-11-15/h6-8,10-11,14H,3-5,9,12-13H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
VTNULXWQFASHLI-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC=C1 |
Kanonische SMILES |
CCCCC(CC)CNC(=O)COC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





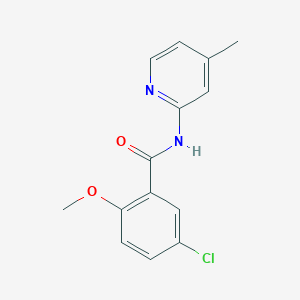

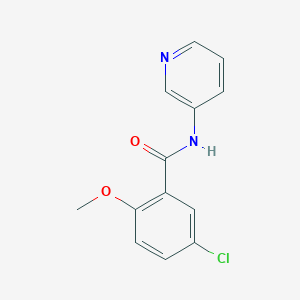
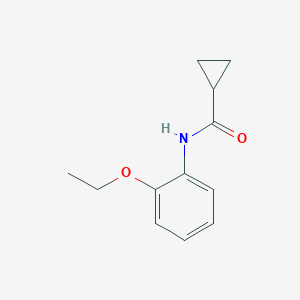
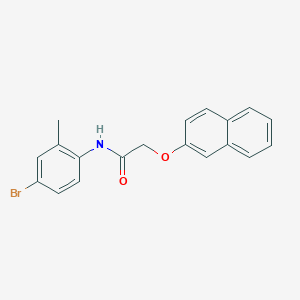
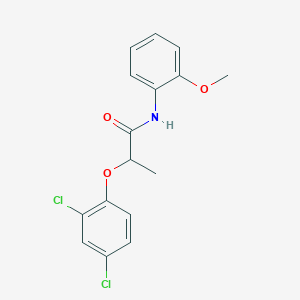
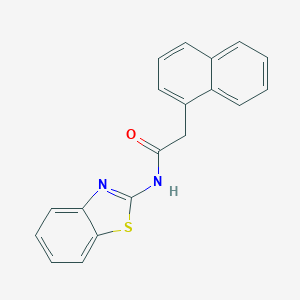
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)


